(2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone
Description
(2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone is an organic compound characterized by the presence of both nitro and chloro substituents on a phenyl ring, as well as an ethoxy group on another phenyl ring
Properties
IUPAC Name |
(2,4-dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c1-2-22-10-5-3-9(4-6-10)15(19)11-7-14(18(20)21)13(17)8-12(11)16/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFXYKNQGUEIBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone typically involves the nitration of a precursor compound, followed by a Friedel-Crafts acylation reaction. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group onto the phenyl ring. The Friedel-Crafts acylation involves the reaction of the nitrated compound with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of (2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone may involve continuous flow reactors to enhance reaction efficiency and yield. The use of continuous flow microreactors allows for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium methoxide or sodium ethoxide in an alcoholic solvent.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
- (2,4-Dichloro-5-nitrophenyl)-(4-methylphenyl)methanone
- (2,4-Dichloro-5-nitrophenyl)-(phenyl)methanone
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl ring. While (2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone has an ethoxy group, the similar compounds may have methyl or phenyl groups.
- Reactivity: The presence of different substituents can affect the compound’s reactivity and the types of reactions it undergoes. For example, the ethoxy group may make (2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone more susceptible to oxidation compared to its methyl or phenyl analogs.
- Applications: The unique combination of substituents in (2,4-Dichloro-5-nitrophenyl)-(4-ethoxyphenyl)methanone may confer specific properties that make it more suitable for certain applications, such as in the synthesis of bioactive compounds or specialty materials.
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